Cas no 2137878-39-6 (2-Bromo-4-chlorobenzene-1-sulfonyl fluoride)

2137878-39-6 structure
اسم المنتج:2-Bromo-4-chlorobenzene-1-sulfonyl fluoride
2-Bromo-4-chlorobenzene-1-sulfonyl fluoride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-bromo-4-chlorobenzene-1-sulfonyl fluoride
- EN300-728110
- 2137878-39-6
- 2-Bromo-4-chlorobenzene-1-sulfonyl fluoride
-
- نواة داخلي: 1S/C6H3BrClFO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H
- مفتاح Inchi: HUDRKBCHYGENBQ-UHFFFAOYSA-N
- ابتسامات: BrC1C=C(C=CC=1S(=O)(=O)F)Cl
حساب السمة
- نوعية دقيقة: 271.87097g/mol
- النظائر كتلة واحدة: 271.87097g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 1
- تعقيدات: 251
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3
- طوبولوجي سطح القطب: 42.5Ų
2-Bromo-4-chlorobenzene-1-sulfonyl fluoride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728110-0.5g |
2-bromo-4-chlorobenzene-1-sulfonyl fluoride |
2137878-39-6 | 95.0% | 0.5g |
$410.0 | 2025-03-11 | |
Enamine | EN300-728110-0.1g |
2-bromo-4-chlorobenzene-1-sulfonyl fluoride |
2137878-39-6 | 95.0% | 0.1g |
$376.0 | 2025-03-11 | |
Enamine | EN300-728110-5.0g |
2-bromo-4-chlorobenzene-1-sulfonyl fluoride |
2137878-39-6 | 95.0% | 5.0g |
$1240.0 | 2025-03-11 | |
Enamine | EN300-728110-0.25g |
2-bromo-4-chlorobenzene-1-sulfonyl fluoride |
2137878-39-6 | 95.0% | 0.25g |
$393.0 | 2025-03-11 | |
Enamine | EN300-728110-10.0g |
2-bromo-4-chlorobenzene-1-sulfonyl fluoride |
2137878-39-6 | 95.0% | 10.0g |
$1839.0 | 2025-03-11 | |
Enamine | EN300-728110-1.0g |
2-bromo-4-chlorobenzene-1-sulfonyl fluoride |
2137878-39-6 | 95.0% | 1.0g |
$428.0 | 2025-03-11 | |
Enamine | EN300-728110-2.5g |
2-bromo-4-chlorobenzene-1-sulfonyl fluoride |
2137878-39-6 | 95.0% | 2.5g |
$838.0 | 2025-03-11 | |
Enamine | EN300-728110-0.05g |
2-bromo-4-chlorobenzene-1-sulfonyl fluoride |
2137878-39-6 | 95.0% | 0.05g |
$359.0 | 2025-03-11 |
2-Bromo-4-chlorobenzene-1-sulfonyl fluoride الوثائق ذات الصلة
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
2137878-39-6 (2-Bromo-4-chlorobenzene-1-sulfonyl fluoride) منتجات ذات صلة
- 1365481-16-8(tert-butyl 4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate)
- 1548557-65-8(6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile)
- 1603209-34-2(Spiro[3.5]nonan-1-amine)
- 2172294-48-1(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidoacetic acid)
- 880281-53-8(N-[3-(cyclopropylcarbamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 1693903-99-9(2-azido-1-bromo-4-iodobenzene)
- 1261957-65-6(5-(3-Ethoxyphenyl)-2-chlorobenzoic acid)
- 96501-80-3(Benzaldehyde,2,4-bis(1-methylethoxy)-)
- 2172570-19-1(1-1-hydroxy-3-(propan-2-yl)cyclohexylcyclopropane-1-carboxylic acid)
- 115053-22-0(2-Methyl-1H-imidazol-1-amine)
الموردين الموصى بهم
Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
